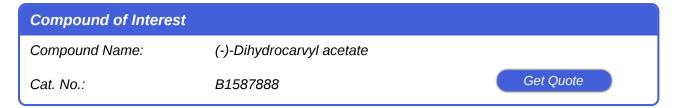


# An In-Depth Technical Guide to (-)-Dihydrocarvyl Acetate: Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(-)-Dihydrocarvyl acetate is a monoterpenoid ester that belongs to the p-menthane class of natural products.[1] It is found in various essential oils, including those from celery and spearmint (Mentha spp.).[1][2] This compound is valued in the flavor and fragrance industry for its sweet, floral, and slightly minty aroma.[1][2] Beyond its sensory characteristics, the broader class of p-menthane monoterpenoids has garnered interest for potential applications in pharmaceuticals and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of (-)-dihydrocarvyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities.

## **Chemical and Physical Properties**

**(-)-Dihydrocarvyl acetate** is a clear, colorless liquid with a characteristic sweet and floral scent.[1][3] A comprehensive summary of its key chemical and physical properties is presented in the tables below.

## Table 1: General and Chemical Properties of (-)-Dihydrocarvyl Acetate



Property	Value	Reference(s)
IUPAC Name	[(1R,2R,5R)-2-methyl-5-(prop- 1-en-2-yl)cyclohexyl] acetate	[4]
Synonyms	(-)-p-Menth-8-en-2-yl acetate, L-Dihydrocarvyl acetate	[2]
CAS Number	20777-49-5	[5]
Molecular Formula	C12H20O2	[5]
Molecular Weight	196.29 g/mol	[5]
Appearance	Clear colorless liquid	[1][3]
Odor Profile	Sweet, floral, rose-like, slightly minty	[1][2]
Taste Profile	At 25 ppm: floral, vegetative, minty with cooking, rose, and bean nuances	[1]

# Table 2: Physical Properties of (-)-Dihydrocarvyl Acetate

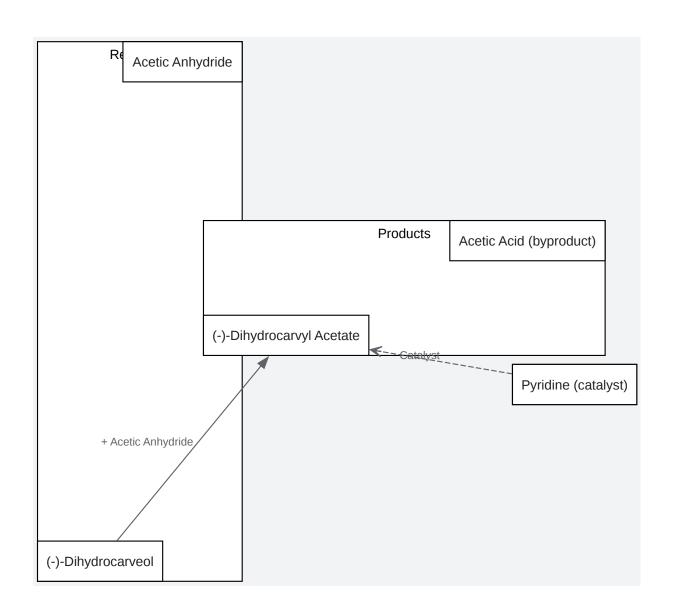
Property	Value	Reference(s)
Boiling Point	232-234 °C (lit.)	[1]
Density	0.947 g/mL at 20 °C (lit.)	[1]
Refractive Index (n <sup>20</sup> /D)	1.459 (lit.)	[1]
Flash Point	90.0 °C (194.0 °F) - closed cup	[2]
Solubility	Soluble in alcohol, slightly soluble in water	[6]
Optical Activity [α]/D	≤55° (neat)	[7]

# Experimental Protocols Synthesis of (-)-Dihydrocarvyl Acetate



The most common method for the synthesis of **(-)-dihydrocarvyl acetate** is the acetylation of **(-)-dihydrocarveol.**[1] A detailed experimental protocol is provided below.

**Reaction Scheme:** 



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Caption: Synthesis of (-)-dihydrocarvyl acetate.



#### Materials:

- (-)-Dihydrocarveol
- Acetic anhydride
- Pyridine (dried)
- · Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-dihydrocarveol (1.0 equivalent) in dry pyridine.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of methanol.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.



• Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude (-)-dihydrocarvyl acetate.

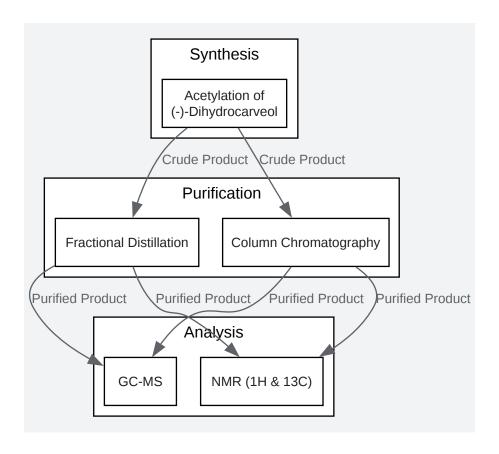
## **Purification of (-)-Dihydrocarvyl Acetate**

The crude product can be purified by either fractional distillation under reduced pressure or silica gel column chromatography.

- 1. Fractional Distillation:
- Apparatus: A standard fractional distillation setup with a Vigreux column is suitable.
- Procedure:
  - Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
  - Place the crude (-)-dihydrocarvyl acetate in the distillation flask with a few boiling chips or a magnetic stir bar.
  - Apply a vacuum and gradually heat the flask.
  - Collect the fraction that distills at the boiling point of (-)-dihydrocarvyl acetate at the applied pressure. The boiling point will be lower than the atmospheric boiling point of 232-234 °C.
- 2. Silica Gel Column Chromatography:
- Stationary Phase: Silica gel (60-120 or 100-200 mesh).
- Mobile Phase (Eluent): A non-polar/polar solvent system is used. A common choice is a
  gradient of ethyl acetate in hexane or petroleum ether. The exact ratio should be determined
  by TLC analysis of the crude product. A starting mixture of 5-10% ethyl acetate in hexane is
  often a good starting point.
- Procedure:
  - Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.



- Add a small layer of sand to the top of the silica gel.
- Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and analyze them by TLC to identify those containing the pure (-)dihydrocarvyl acetate.
- Combine the pure fractions and remove the solvent under reduced pressure.



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Caption: Experimental workflow for (-)-dihydrocarvyl acetate.

### **Spectroscopic Analysis**

1. Gas Chromatography-Mass Spectrometry (GC-MS):



- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable for separating terpenes and their derivatives.
- Injector Temperature: 250-280 °C.
- Oven Temperature Program: An initial temperature of 60-80 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
- MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) is a common solvent for NMR analysis of terpenes.
- ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: Spectra are typically recorded on a 100 or 125 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

## **Biological Activity and Potential Applications**

While extensive research on the specific biological activities of **(-)-dihydrocarvyl acetate** is limited, the broader class of p-menthane monoterpenoids exhibits a range of promising pharmacological effects, suggesting potential avenues for investigation.

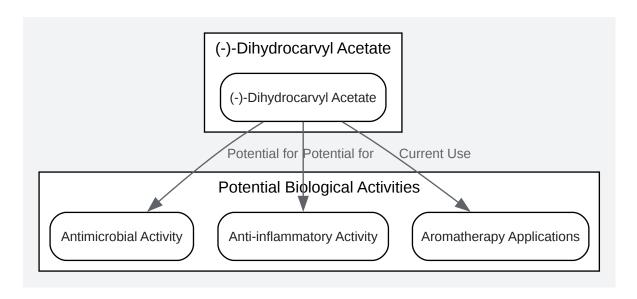
#### **Antimicrobial Activity**

Monoterpenoids, including those from the p-menthane series, are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt the cell membranes of bacteria and fungi, leading to increased permeability and leakage of intracellular components. While specific studies on (-)-dihydrocarvyl acetate are scarce, related compounds have demonstrated efficacy against various pathogens. Further research is warranted to determine the antimicrobial spectrum and potency of (-)-dihydrocarvyl acetate.



#### **Anti-inflammatory Effects**

Several p-menthane monoterpenoids have been shown to possess anti-inflammatory properties. The potential mechanisms include the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some monoterpenoids can modulate the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. Given that acetate itself has been shown to have anti-inflammatory effects, it is plausible that **(-)-dihydrocarvyl acetate** could exhibit similar activity. In vitro assays, such as measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, could be employed to investigate this potential.



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Caption: Potential applications of (-)-dihydrocarvyl acetate.

### **Drug Development and Future Perspectives**

The structural backbone of (-)-dihydrocarvyl acetate, a p-menthane monoterpenoid, makes it an interesting scaffold for medicinal chemistry and drug discovery. Its lipophilic nature may facilitate passage through biological membranes. Future research could focus on synthesizing derivatives of (-)-dihydrocarvyl acetate to enhance its biological activity and explore its potential as a lead compound for the development of new therapeutic agents. The pleasant sensory profile of this compound also suggests its continued use and potential for new applications in aromatherapy and as a functional ingredient in various consumer products.



#### Conclusion

(-)-Dihydrocarvyl acetate is a well-characterized monoterpenoid with established applications in the flavor and fragrance industries. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis, purification, and analysis. While specific data on its biological activities are still emerging, the known properties of related p-menthane monoterpenoids suggest promising avenues for future research into its potential antimicrobial, anti-inflammatory, and other therapeutic effects. This information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

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